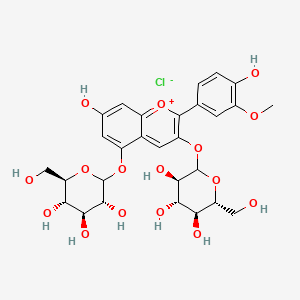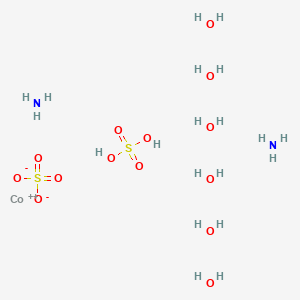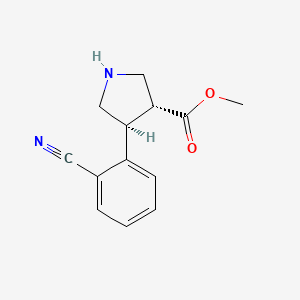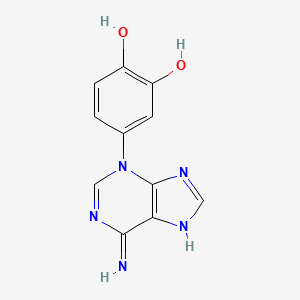
Peonidin 3,5-diglucoside chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peonidin 3,5-diglucoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various plants. It is known for its vibrant red to blue coloration, which changes with pH levels. This compound is primarily found in fruits, vegetables, and flowers, contributing to their color and offering various health benefits due to its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peonidin 3,5-diglucoside chloride can be synthesized through the esterification of natural peonidin with glucose. The reaction typically involves the use of acid catalysts under controlled temperature and pH conditions to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources such as purple sweet potatoes or peonies. The extraction process includes maceration, filtration, and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Peonidin 3,5-diglucoside chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its leucoanthocyanin form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosylation reactions typically use glucose or other sugar donors in the presence of acid catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized anthocyanins.
Reduction: Leucoanthocyanins.
Substitution: Various glycosides depending on the sugar donor used.
Scientific Research Applications
Peonidin 3,5-diglucoside chloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic analysis and as a natural dye.
Biology: Studied for its antioxidant properties and its role in plant pigmentation.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and cardioprotective effects.
Mechanism of Action
Peonidin 3,5-diglucoside chloride exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes .
Comparison with Similar Compounds
- Cyanidin 3,5-diglucoside chloride
- Delphinidin 3,5-diglucoside chloride
- Pelargonidin 3,5-diglucoside chloride
- Malvidin 3,5-diglucoside chloride
- Petunidin 3,5-diglucoside chloride
Comparison: Peonidin 3,5-diglucoside chloride is unique due to its specific glycosylation pattern and its distinct color properties. Compared to other anthocyanins, it has a higher stability under varying pH conditions and exhibits stronger antioxidant activity .
Properties
Molecular Formula |
C28H33ClO16 |
|---|---|
Molecular Weight |
661.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C28H32O16.ClH/c1-39-16-4-10(2-3-13(16)32)26-17(42-28-25(38)23(36)21(34)19(9-30)44-28)7-12-14(40-26)5-11(31)6-15(12)41-27-24(37)22(35)20(33)18(8-29)43-27;/h2-7,18-25,27-30,33-38H,8-9H2,1H3,(H-,31,32);1H/t18-,19-,20-,21-,22+,23+,24-,25-,27?,28?;/m1./s1 |
InChI Key |
NLSMPWTZYGSAEU-HUYLHTAVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)






![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)



